methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
CAS No.: 78564-38-2
Cat. No.: VC11798348
Molecular Formula: C21H16N2O2S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78564-38-2 |
|---|---|
| Molecular Formula | C21H16N2O2S |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C21H16N2O2S/c1-25-21(24)19-18(22)17-15(13-8-4-2-5-9-13)12-16(23-20(17)26-19)14-10-6-3-7-11-14/h2-12H,22H2,1H3 |
| Standard InChI Key | WGNJNNSPWUYDJM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate features a thieno[2,3-b]pyridine scaffold substituted with amino, phenyl, and methyl carboxylate groups. The molecular formula is C21H16N2O2S, with a molecular weight of 360.4 g/mol. Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of Methyl 3-Amino-4,6-Diphenylthieno[2,3-b]Pyridine-2-Carboxylate
| Property | Value | Source |
|---|---|---|
| CAS Number | 78564-38-2 | |
| Molecular Formula | C21H16N2O2S | |
| Molecular Weight | 360.4 g/mol | |
| IUPAC Name | Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate | |
| SMILES | COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N | |
| LogP | Estimated 4.2 (calculated) |
The compound’s planar structure and electron-rich aromatic systems facilitate π-π stacking interactions, which are critical for binding to biological targets such as kinases . The amino group at position 3 enhances solubility in polar solvents, while the phenyl substituents contribute to hydrophobic interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate involves a multi-step protocol starting from 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2a,b). As reported by Alzahrani et al. (2024), the compound is synthesized via:
-
Formation of 2-((3-Cyano-6-Phenylpyridin-2-Yl)Thio)-N-Phenylacetamide Intermediates: Reaction of 2a,b with 2-chloro-N-arylacetamides (1a,b) in ethanol containing sodium ethoxide yields intermediates 3a–d .
-
Cyclization to Thienopyridine Core: Heating intermediates 3a–d with sodium ethoxide induces cyclization, forming the thieno[2,3-b]pyridine scaffold .
The final compound is isolated as a yellow powder with a melting point of 249–251°C and an IR absorption band at 3441 cm⁻¹ (N-H stretch) .
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Intermediate formation | EtOH, NaOEt, reflux | 70–85% |
| Cyclization | NaOEt, EtOH, reflux | 80–83% |
Analytical Characterization
-
IR Spectroscopy: Peaks at 3289 cm⁻¹ (C-H aromatic), 1660 cm⁻¹ (C=O ester), and 1540 cm⁻¹ (C=N pyridine) .
-
NMR: ¹H NMR (DMSO-d6) exhibits signals at δ 8.2–7.3 ppm (phenyl protons), δ 6.8 ppm (thiophene H), and δ 3.9 ppm (methoxy group) .
Biological Activity and Mechanisms
Anticancer Activity
Analogous compounds, such as methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, exhibit potent activity against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231 and MDA-MB-468) . These derivatives induce cell cycle arrest at G0/G1 phase and suppress tumor growth in chick chorioallantoic membrane (CAM) models . While direct data for the diphenyl variant is scarce, its structural similarity suggests comparable mechanisms, potentially involving tubulin polymerization inhibition or DNA intercalation .
Table 3: Comparative Anticancer Activity of Thienopyridine Derivatives
| Compound | Cell Line (GI₅₀, μM) | Mechanism |
|---|---|---|
| 2e (Chloro derivative) | MDA-MB-231 (13 μM) | G0/G1 arrest, reduced proliferation |
| Methyl 3-amino-4,6-diphenyl | Not reported | Predicted: IKK inhibition |
Research Challenges and Limitations
-
Synthetic Complexity: Low yields (35–84%) in Suzuki-Miyaura cross-coupling steps due to steric hindrance from phenyl groups .
-
Biological Screening Gaps: Limited in vivo studies and pharmacokinetic data hinder clinical translation.
-
Selectivity Issues: Off-target effects on non-tumorigenic cells (e.g., MCF-12A) remain a concern .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying phenyl substituents to enhance potency and reduce toxicity .
-
Nanoparticle Delivery Systems: Improving bioavailability through liposomal encapsulation.
-
Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., pembrolizumab) in TNBC models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume